![molecular formula C18H19N3O4S B5036757 N-{2-[(allylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036757.png)
N-{2-[(allylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide
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Overview
Description
N-{2-[(allylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, commonly known as AMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of AMMB involves the inhibition of the proteasome activity, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome activity, AMMB prevents the degradation of certain proteins that are crucial for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
AMMB has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process of formation of new blood vessels, which is crucial for the growth and spread of cancer cells. Additionally, AMMB has been found to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Advantages and Limitations for Lab Experiments
AMMB has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, its low solubility and stability can pose challenges in its use in experiments. Additionally, the high cost of AMMB can limit its accessibility for research purposes.
Future Directions
Several future directions for research on AMMB include the development of more efficient synthesis methods, the identification of biomarkers for predicting the response to AMMB treatment, and the investigation of its potential use in combination therapy with other anticancer agents. Further research is also needed to understand the mechanism of action of AMMB and its potential applications in other diseases.
Conclusion:
In conclusion, AMMB is a promising chemical compound with potential applications in medical research. Its ability to induce apoptosis, inhibit angiogenesis, and induce cell cycle arrest in cancer cells makes it a potential candidate for the treatment of cancer. Further research is needed to fully understand the mechanism of action of AMMB and its potential applications in other diseases.
Synthesis Methods
The synthesis of AMMB involves the reaction between N-(2-aminophenyl)-2-(methylsulfonyl)benzamide and allyl isocyanate. This reaction results in the formation of AMMB, which is then purified using chromatography techniques. The purity of AMMB is crucial for its use in scientific research, and therefore, several purification steps are involved in the synthesis process.
Scientific Research Applications
AMMB has been extensively studied for its potential applications in medical research. It has been found to exhibit anticancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. AMMB has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-12-19-17(22)13-8-4-6-10-15(13)20-18(23)14-9-5-7-11-16(14)21-26(2,24)25/h3-11,21H,1,12H2,2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZPZVNURJWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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